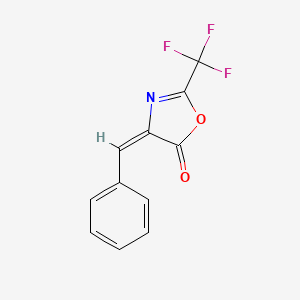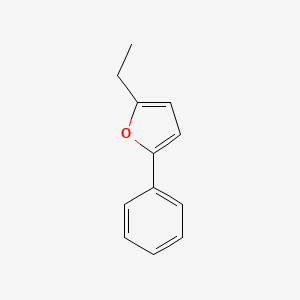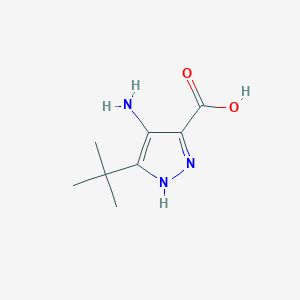
4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one is a heterocyclic compound containing nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazolone family, which is known for its diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one typically involves the reaction of hippuric acid with various aldehydes in the presence of 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine at elevated temperatures (around 75°C) . This method provides a straightforward and efficient route to produce the desired oxazolone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of oxazolone synthesis can be applied. These methods often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxazolone structures.
Applications De Recherche Scientifique
4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like cyclooxygenase-2, leading to anti-inflammatory effects . Additionally, it may interact with other proteins and receptors, modulating various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylidene-2-phenyl-5(4H)-oxazolone: Similar structure but with a phenyl group instead of a trifluoromethyl group.
4-(4-Chlorophenyl)-oxazolone: Contains a chlorophenyl group, leading to different chemical and biological properties.
Uniqueness
4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes the compound particularly interesting for applications requiring specific reactivity and stability.
Propriétés
Formule moléculaire |
C11H6F3NO2 |
|---|---|
Poids moléculaire |
241.17 g/mol |
Nom IUPAC |
(4E)-4-benzylidene-2-(trifluoromethyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)10-15-8(9(16)17-10)6-7-4-2-1-3-5-7/h1-6H/b8-6+ |
Clé InChI |
QIGFZXUZUWBDOS-SOFGYWHQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)


![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)


![2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12900990.png)




